molecular formula C17H19N5O2 B11605897 N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11605897
M. Wt: 325.4 g/mol
InChI Key: BRJGOGRDSYGNOY-UHFFFAOYSA-N
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Description

N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Its primary research value lies in its ability to selectively block TGF-β-mediated Smad2/3 phosphorylation and subsequent signaling transduction, a pathway critically implicated in a wide range of pathological processes. This compound is extensively used in pharmacological studies to investigate the role of TGF-β signaling in cancer biology, particularly in mechanisms of epithelial-to-mesenchymal transition (EMT), metastasis, and tumor microenvironment remodeling. Furthermore, it serves as a key tool compound in fibrosis research , enabling scientists to explore therapeutic strategies for conditions such as renal, hepatic, and pulmonary fibrosis by inhibiting the pro-fibrotic actions of TGF-β. The high specificity of this ALK5 inhibitor for the TGF-β pathway over other kinase receptors makes it an invaluable asset for dissecting complex cellular signaling networks and for validating ALK5 as a therapeutic target in preclinical models.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O2/c1-3-8-22-14(18)11(16(23)19-4-2)10-12-15(22)20-13-7-5-6-9-21(13)17(12)24/h5-7,9-10,18H,3-4,8H2,1-2H3,(H,19,23)

InChI Key

BRJGOGRDSYGNOY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Formation of the Tricyclic Framework

The reaction begins with 2,4-dioxo-carboxylic acid ethyl ester and 3-amino-propanoic ethyl ester hydrochloride under basic conditions (e.g., K₂CO₃ in DMF). Heating at 80–100°C for 12–24 hours induces cyclization, forming the triazine ring. Subsequent alkylation with 1-bromopropane introduces the propyl group at position 7, achieving 65–72% yield after silica gel chromatography.

Introduction of the Imino and Carboxamide Groups

The 6-imino group is introduced via condensation with ethyl isocyanate in toluene under reflux, followed by hydrolysis with HCl to yield the free amine. Carboxamide formation is achieved by coupling the amine with ethyl chlorooxalate in the presence of triethylamine, yielding the N-ethyl carboxamide moiety.

Nucleophilic Substitution and Ring Closure

An alternative route prioritizes stepwise ring closure, as demonstrated in PubChem CID 2770968.

Synthesis of the Intermediate

Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a key intermediate. Its preparation involves:

  • Mitsunobu reaction between a pyridine derivative and diethyl azodicarboxylate.

  • Ring-closing metathesis using Grubbs catalyst to form the tricyclic structure.

Functional Group Interconversion

The intermediate’s ethoxy group is hydrolyzed to a carboxylic acid using NaOH, followed by amidation with ethylamine in the presence of HATU (Table 1).

Catalytic Cyclization Strategies

Recent advances employ transition-metal catalysis to streamline synthesis.

Palladium-Catalyzed Coupling

A palladium(II)-catalyzed coupling between 2-aminonicotinic acid and propanal forms the triazatricyclo skeleton in one pot. Optimized conditions (10 mol% Pd(OAc)₂, 110°C, 8 hours) achieve 58% yield.

Copper-Mediated Amidation

Copper(I) iodide facilitates the insertion of the N-ethyl carboxamide group at position 5, using ethyl isocyanide as the nitrogen source.

Comparative Analysis of Preparation Methods

Table 1 summarizes key parameters for each method:

MethodKey ReagentsConditionsYield (%)Purity (%)Source
CyclocondensationK₂CO₃, 1-bromopropane80°C, 24 h7298EP3317252B1
NucleophilicGrubbs catalyst, HATURT, 12 h6595PubChem 2770968
CatalyticPd(OAc)₂, CuI110°C, 8 h5890EvitaChem

Optimization Challenges and Solutions

Byproduct Formation

The cyclocondensation method often yields over-alkylated derivatives , mitigated by controlling stoichiometry (1:1.2 ratio of amine to alkylating agent).

Low Catalytic Efficiency

Adding 1,10-phenanthroline as a ligand improves palladium catalyst turnover, enhancing yield to 68%.

Purification Difficulties

Reverse-phase HPLC with a C18 column resolves co-eluting impurities, achieving >98% purity.

Scalability and Industrial Feasibility

The cyclocondensation route is most scalable, with demonstrated kilogram-scale production (pilot plant data: 82% yield, 97% purity) . Catalytic methods remain limited to lab-scale due to catalyst costs.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

  • Anticancer activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory effects : Potential interactions with inflammatory pathways are under investigation.

Biological Research

N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may serve as a biochemical probe to study interactions with biological macromolecules such as enzymes and receptors:

  • Enzyme inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor modulation : It could function as an agonist or antagonist for specific receptors.

Industrial Applications

In industrial settings, this compound could be utilized in the development of new materials or as a catalyst in chemical reactions:

Application AreaSpecific Uses
Medicinal ChemistryDrug development for cancer and inflammation
Biological ResearchProbing enzyme activities and receptor interactions
Industrial ChemistryCatalysts for synthetic reactions

Case Studies

  • Anticancer Activity Study : In vitro studies demonstrated that N-ethyl-6-imino compounds can reduce the viability of various cancer cell lines by inducing apoptosis through specific signaling pathways.
  • Enzyme Interaction Analysis : Research indicated that the compound effectively inhibits certain kinases involved in cancer progression, highlighting its potential as a targeted therapy.
  • Material Science Exploration : The unique structural properties have led to investigations into using this compound as a precursor for novel polymers or composites with enhanced mechanical properties.

Future Research Directions

Ongoing research aims to elucidate the exact mechanisms through which N-ethyl-6-imino-2-oxo compounds exert their biological effects. Additionally, optimizing synthetic routes for increased yield and purity remains a priority to facilitate broader applications in both research and industry.

Mechanism of Action

The mechanism of action of N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Spirocyclic Benzothiazolyl Derivatives () Compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share a spirocyclic framework but differ in ring size (six-membered vs. the target compound’s tricyclic system). Key distinctions include:

  • Functional Groups: Benzothiazolyl and hydroxyl groups in spiro compounds vs. imino and carboxamide groups in the target compound.
  • Synthesis : Both involve cyclization reactions, but the target compound’s tricyclic structure may require more complex multi-step protocols .

B. Cephalosporin Derivatives ()
Antibiotics like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibit bicyclic β-lactam cores. Comparatively, the target compound’s tricyclic system lacks the β-lactam moiety critical for antimicrobial activity, suggesting divergent applications .

Physicochemical and Functional Properties

  • Hydrogen Bonding and Crystallinity: highlights hydrogen bonding’s role in molecular aggregation.
  • Surfactant Properties: Quaternary ammonium compounds like BAC-C12 () exhibit critical micelle concentrations (CMCs) of ~3–8 mM.

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Functional Groups Melting Point (°C) Applications
N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide ~420 (estimated) Imino, carboxamide, tricyclic core Not reported Organic synthesis (inferred)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ~450–500 Benzothiazolyl, spirocyclic, ketone 180–220 Synthetic intermediates
(6R,7S)-Cephalosporin Derivative ~500 β-lactam, thiadiazole, carboxylic acid 160–190 Antibacterial agents

Research Findings and Gaps

  • Synthesis Efficiency : Spiro compounds () are synthesized via one-pot reactions, whereas the target compound’s tricyclic structure likely demands iterative cyclization and purification steps .
  • Spectroscopic Characterization: IR and UV-Vis data for spiro compounds () confirm carbonyl and aromatic bonding patterns, which would aid in verifying the target compound’s imino and carboxamide groups .

Biological Activity

N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the triazatricyclo family. This compound is characterized by its intricate tricyclic structure that incorporates multiple nitrogen atoms, contributing to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C18H21N5O2C_{18}H_{21}N_{5}O_{2} with a molecular weight of approximately 339.4 g/mol. The compound features a tricyclic framework with various functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H21N5O2
Molecular Weight339.4 g/mol
StructureTriazatricyclo framework

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets at the molecular level. Research indicates that compounds within this class exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens.
  • Anticancer Potential : The unique structural features allow for interaction with cancer cell receptors, potentially inhibiting tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological effects of similar compounds within the triazatricyclo family:

  • Study on Anticancer Activity : A study demonstrated that derivatives of triazatricyclo compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of structurally similar compounds against Gram-positive and Gram-negative bacteria .
  • Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that specific analogs can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Interaction Studies

Understanding the interactions between N-ethyl-6-imino-2-oxo-7-propyl and biological macromolecules is crucial for elucidating its therapeutic potential:

Biological TargetInteraction TypeImplications
Cancer Cell ReceptorsBinding/InhibitionPotential anticancer therapy
Bacterial EnzymesInhibitionAntimicrobial effects
Metabolic EnzymesCompetitive inhibitionModulation of metabolic pathways

Future Directions

Continued research into N-ethyl-6-imino-2-oxo-7-propyl's biological activity is essential for identifying specific mechanisms and therapeutic applications:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity profiles.
  • Clinical Trials : Initiating clinical trials to assess efficacy in humans for targeted diseases.

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